2,5-二氧六烷二酸二乙酯

描述

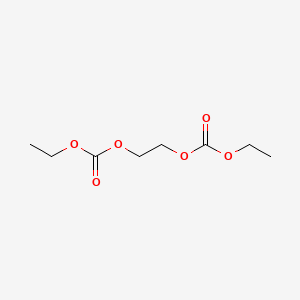

Diethyl 2,5-Dioxahexanedioate, also known as 2,5-Dioxahexanedioic Acid Diethyl Ester, is a compound with the molecular formula C8H14O6 . It has a molecular weight of 206.19 g/mol .

Molecular Structure Analysis

The IUPAC name for Diethyl 2,5-Dioxahexanedioate is 2-ethoxycarbonyloxyethyl ethyl carbonate . The InChI string is InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 . The Canonical SMILES is CCOC(=O)OCCOC(=O)OCC .Physical And Chemical Properties Analysis

Diethyl 2,5-Dioxahexanedioate is a liquid at 20°C . It has a boiling point of 227°C and a specific gravity of 1.15 . It has a topological polar surface area of 71.1 Ų and a rotatable bond count of 9 .科学研究应用

Electronic Materials

Diethyl 2,5-Dioxahexanedioate is utilized in the field of electronic materials, particularly in the production of semiconductors and electronic circuits . Its properties make it suitable for use as a dielectric material , which is essential for insulating and separating conductive elements within electronic devices.

Battery Materials

This compound plays a crucial role in the development of battery materials . It serves as a solvent in electrolytes for high-performance batteries , especially those required for 5 V-class lithium-ion batteries . Its chemical stability and high boiling point contribute to the safety and efficiency of these batteries.

Organic Solvents

In the realm of organic chemistry, Diethyl 2,5-Dioxahexanedioate is used as an organic solvent. Its ability to dissolve a wide range of substances makes it valuable for applications such as chromatography and spectroscopy .

Carbonate Esters

As a carbonate ester, it is involved in the synthesis of other carbonate compounds . These compounds are significant in the production of polycarbonates , which are used in making durable and lightweight plastics .

Non-Heterocyclic Building Blocks

In synthetic chemistry, this compound is a building block for creating non-heterocyclic compounds . It is particularly useful in the synthesis of complex organic molecules that have applications in pharmaceuticals and agrochemicals .

Carbonyl Compounds

Diethyl 2,5-Dioxahexanedioate is a carbonyl compound, which is fundamental in organic synthesis . Carbonyl chemistry is central to the formation of acids, esters, and alcohols , which are pivotal in various chemical reactions and processes .

Material Science

In material science, this ester is used to modify the properties of materials, such as improving their thermal stability and mechanical strength . This has implications for the development of new materials with specific desired properties .

Chemical Synthesis

Lastly, it finds application in chemical synthesis as a reagent or intermediate. Its reactivity allows for the creation of a diverse range of chemical products , including fine chemicals and specialty polymers .

安全和危害

When handling Diethyl 2,5-Dioxahexanedioate, it’s important to wear suitable protective equipment and prevent the generation of vapor or mist . It’s also recommended to keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, and use explosion-proof equipment .

未来方向

属性

IUPAC Name |

2-ethoxycarbonyloxyethyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNUAGYBVSQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524630 | |

| Record name | Ethane-1,2-diyl diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,5-Dioxahexanedioate | |

CAS RN |

35466-87-6 | |

| Record name | Ethane-1,2-diyl diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Diethyl 2,5-Dioxahexanedioate formed in Li-ion batteries, and what are its implications?

A1: Diethyl 2,5-Dioxahexanedioate, also known as an alkyl dicarbonate or dimerization compound, is a degradation product observed in conventional Li-ion battery electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC) [, ]. Its formation is indicative of electrolyte decomposition during battery cycling.

Q2: Why is the viscosity of Diethyl 2,5-Dioxahexanedioate a critical factor in Li-ion batteries?

A2: The research highlights that DEOHC exhibits significantly higher viscosity compared to traditional EC-based electrolytes at room temperature []. High viscosity can hinder ion transport within the electrolyte, negatively impacting the battery's performance, especially its rate capability and low-temperature operation.

Q3: What strategies have been explored to mitigate the high viscosity of Diethyl 2,5-Dioxahexanedioate in electrolytes?

A3: Researchers have investigated blending DEOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) to improve its flow properties []. This approach aims to balance DEOHC's potential benefits with enhanced ionic conductivity within the electrolyte.

Q4: What analytical techniques are used to identify Diethyl 2,5-Dioxahexanedioate and other electrolyte decomposition products?

A4: The research mentions identifying DEOHC and other compounds through characteristic carbon signals using mass spectrometry, specifically noting m/z = 206 for DEOHC []. This technique allows for the detection and characterization of electrolyte decomposition products formed during battery operation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)